Computed Lipophilicity (XLogP3-AA): Isopropyl Substitution Provides Intermediate LogP Relative to N-Ethyl and N-Butyl Analogs
N-Isopropyl-N-(4-methyloxazol-2-yl)butyramide exhibits a computed XLogP3-AA value of 2.1, positioning it between the N-ethyl analog (estimated XLogP3-AA ~1.7) and the isamoxole N-butyl analog (estimated XLogP3-AA ~2.8). This 0.4 log-unit span in predicted lipophilicity across the N-alkyl series can influence aqueous solubility and passive membrane diffusion rates, making the isopropyl derivative a balanced candidate for assays requiring moderate lipophilicity. [1]
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 (computed by PubChem XLogP3 3.0) [1] |
| Comparator Or Baseline | N-Ethyl-N-(4-methyloxazol-2-yl)butyramide: XLogP3-AA estimated 1.7; Isamoxole (N-butyl analog): XLogP3-AA estimated 2.8 (class-level inference from PubChem data) [1] |
| Quantified Difference | ΔXLogP3-AA = +0.4 relative to N-ethyl; -0.7 relative to N-butyl analog |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from molecular SMILES; no experimental logP data available. |
Why This Matters
Lipophilicity is a primary driver of compound promiscuity, solubility, and CYP binding; procuring a compound with a well-characterized intermediate logP allows medicinal chemists to tune ADME properties systematically within a lead series.
- [1] PubChem. XLogP3-AA computed values for CID 21323617 (N-isopropyl-N-(4-methyloxazol-2-yl)butyramide) and structural analogs. National Center for Biotechnology Information, 2021. View Source
